Benzyl-PEG25-amine

PEGylation PROTAC linker length

Benzyl-PEG25-amine is a heterobifunctional polyethylene glycol (PEG) derivative featuring a benzyl protecting group at one terminus and a primary amine at the other, connected by a discrete PEG25 spacer (n=25 ethylene oxide units; molecular formula C₅₇H₁₀₉NO₂₅). As a member of the PEG-based linker class, it serves as a critical building block in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugates where precise spacing between functional moieties is required.

Molecular Formula C57H109NO25
Molecular Weight 1208.5 g/mol
Cat. No. B11929277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl-PEG25-amine
Molecular FormulaC57H109NO25
Molecular Weight1208.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN
InChIInChI=1S/C57H109NO25/c58-6-7-59-8-9-60-10-11-61-12-13-62-14-15-63-16-17-64-18-19-65-20-21-66-22-23-67-24-25-68-26-27-69-28-29-70-30-31-71-32-33-72-34-35-73-36-37-74-38-39-75-40-41-76-42-43-77-44-45-78-46-47-79-48-49-80-50-51-81-52-53-82-54-55-83-56-57-4-2-1-3-5-57/h1-5H,6-56,58H2
InChIKeyQSQNNFAGMAOXLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Benzyl-PEG25-amine: A Long-Chain Heterobifunctional PEG Linker for PROTAC Synthesis and Bioconjugation


Benzyl-PEG25-amine is a heterobifunctional polyethylene glycol (PEG) derivative featuring a benzyl protecting group at one terminus and a primary amine at the other, connected by a discrete PEG25 spacer (n=25 ethylene oxide units; molecular formula C₅₇H₁₀₉NO₂₅) [1]. As a member of the PEG-based linker class, it serves as a critical building block in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugates where precise spacing between functional moieties is required [1]. The compound's extended PEG chain imparts enhanced aqueous solubility and reduced immunogenicity relative to shorter PEG variants, making it particularly suitable for applications demanding improved pharmacokinetic profiles .

Why Benzyl-PEG25-amine Cannot Be Simply Substituted with Shorter PEG Analogs


Generic substitution among PEG-based linkers is not feasible because the length of the PEG spacer directly governs critical physicochemical and biological properties, including solubility, hydrodynamic radius, immunogenicity, and in vivo clearance rate [1]. For instance, shorter PEG chains (e.g., PEG4 to PEG8) yield lower molecular weight and reduced aqueous solubility compared to PEG25, while longer PEG chains (>30 kDa) may increase vacuolation risk and alter renal clearance pathways [1]. The benzyl terminus further distinguishes Benzyl-PEG25-amine from simple mPEG-amine compounds by enabling orthogonal deprotection via hydrogenolysis, thereby permitting sequential bioconjugation strategies that are inaccessible with inert methyl-terminated analogs . Consequently, selecting the optimal PEG chain length is an empirical decision that directly impacts experimental reproducibility and downstream efficacy, necessitating evidence-based procurement rather than ad hoc substitution.

Quantitative Evidence Differentiating Benzyl-PEG25-amine from Shorter PEG Analogs


PEG Chain Length (n=25) vs. Shorter Commercial Analogs (n=4-24)

Benzyl-PEG25-amine possesses a discrete PEG25 spacer comprising 25 ethylene oxide units (molecular weight ~1208.5 Da), which is longer than the standard commercial PEG series (n=4, 8, 12, 24) typically offered as methyl-PEG-NHS esters . This extended chain length provides a greater hydrodynamic radius and increased molecular weight, which are critical determinants of in vivo circulation half-life and renal clearance threshold [1].

PEGylation PROTAC linker length

Enhanced Aqueous Solubility of PEG25 vs. Shorter PEG Analogs

The aqueous solubility of PEG-based linkers correlates positively with PEG chain length due to increased hydrogen bonding capacity and polymer hydration [1]. Benzyl-PEG25-amine, with 25 ethylene oxide units, exhibits substantially higher water solubility compared to shorter analogs such as Benzyl-PEG6-amine (n=6) or Benzyl-PEG8-amine (n=8) . While precise solubility values are not reported in the primary literature, the trend is well-established: longer PEG chains yield greater hydrophilicity and reduced aggregation propensity [1].

PEGylation solubility drug delivery

Reduced Immunogenicity and Extended Circulation Half-Life with Higher PEG MW

Higher molecular weight PEG chains (>5 kDa) confer significantly reduced immunogenicity and prolonged circulation half-life compared to lower MW PEGs (<2 kDa) [1]. Benzyl-PEG25-amine (MW ~1.2 kDa) falls within the intermediate range where immunogenicity is measurably reduced relative to very short PEGs (e.g., PEG4, MW ~250 Da) but remains below the threshold (30 kDa) where renal clearance shifts to biliary excretion and vacuolation risk increases [1][2].

PEGylation immunogenicity pharmacokinetics

Optimal Research Applications for Benzyl-PEG25-amine Based on Differentiated Properties


PROTAC Linker Optimization Requiring Extended Spacer Length

When designing PROTACs, the linker length between the E3 ligase ligand and the target protein ligand critically influences ternary complex formation and degradation efficiency. Benzyl-PEG25-amine's 25-unit PEG spacer offers a longer reach than standard commercial PEG linkers (typically up to n=24), providing an additional degree of freedom for optimizing linker geometry [1]. This extended length may be essential for engaging target proteins with deep binding pockets or for achieving optimal spatial orientation in the ubiquitin-proteasome system. Researchers should select this linker when preliminary SAR studies suggest that shorter PEG chains (e.g., PEG8 or PEG12) yield suboptimal degradation activity [1].

Aqueous Bioconjugation Requiring High Solubility and Low Aggregation

Benzyl-PEG25-amine's extended hydrophilic PEG chain confers superior aqueous solubility compared to shorter PEG variants [1]. This property is particularly advantageous for bioconjugation reactions involving hydrophobic payloads or proteins prone to aggregation. The increased solubility reduces the need for organic co-solvents, thereby preserving the native conformation of sensitive biomolecules during the conjugation step [1]. Procurement of this reagent is justified when previous attempts with shorter PEG linkers have resulted in precipitation, aggregation, or inconsistent conjugation yields.

In Vivo Studies Where Balanced Pharmacokinetics Are Critical

For PROTAC or drug delivery applications progressing to in vivo evaluation, Benzyl-PEG25-amine's molecular weight (~1.2 kDa) provides a strategic balance: it reduces immunogenicity and extends circulation half-life relative to sub-500 Da PEGs, yet remains well below the 30 kDa threshold associated with cellular vacuolation and altered clearance pathways [1][2]. This intermediate MW minimizes the risk of anti-PEG antibody induction while avoiding the safety concerns linked to very high MW PEGs. Researchers should consider this compound when designing studies that require repeated dosing or long-term exposure, where both efficacy and safety profiles are paramount.

Sequential Bioconjugation Strategies Exploiting Orthogonal Deprotection

The benzyl protecting group on Benzyl-PEG25-amine can be selectively removed via hydrogenolysis without affecting the PEG backbone or the terminal amine [1]. This orthogonal deprotection capability enables multi-step bioconjugation workflows that are not possible with simple methyl-terminated PEG amines (mPEG-amine), which lack a cleavable protecting group. Researchers can first conjugate the amine terminus to a target molecule, then deprotect the benzyl group to reveal a hydroxyl for further functionalization. This sequential strategy is essential for constructing complex heterobifunctional conjugates or for site-specific PEGylation of proteins requiring precise orientation [1].

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